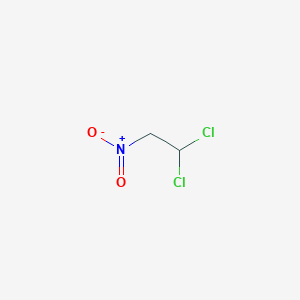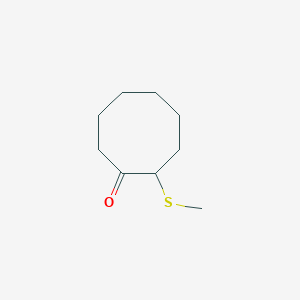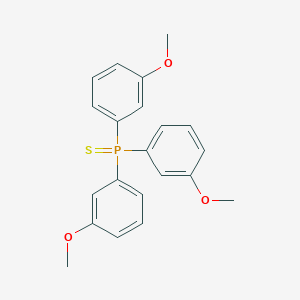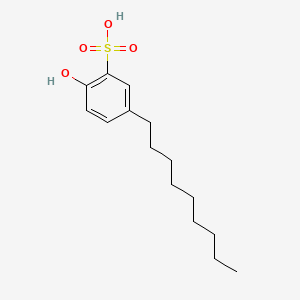![molecular formula C10H18O4S B14645446 Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester CAS No. 56291-33-9](/img/structure/B14645446.png)
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester is an organic compound with a complex structure It is an ester derivative of butanoic acid, featuring an ethoxy-oxoethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanoic acid derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application, such as metabolic pathways in biological systems or catalytic cycles in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanoic acid, 2-methyl-3-oxo-, ethyl ester
- Ethyl 2-acetylbutyrate
- Butanoic acid, 2,3-dimethyl-, ethyl ester
- Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester
Uniqueness
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
56291-33-9 |
|---|---|
Formule moléculaire |
C10H18O4S |
Poids moléculaire |
234.31 g/mol |
Nom IUPAC |
ethyl 3-(2-ethoxy-2-oxoethyl)sulfanylbutanoate |
InChI |
InChI=1S/C10H18O4S/c1-4-13-9(11)6-8(3)15-7-10(12)14-5-2/h8H,4-7H2,1-3H3 |
Clé InChI |
ZMUUREMCLUNIBM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)SCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


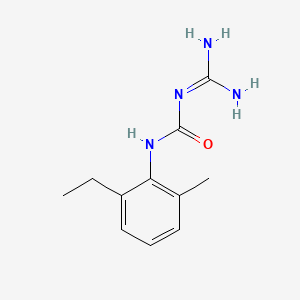

![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)


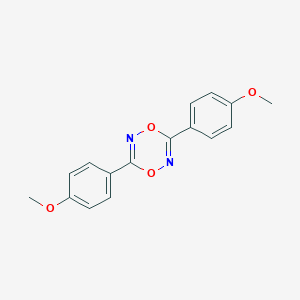
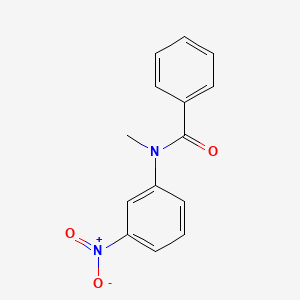

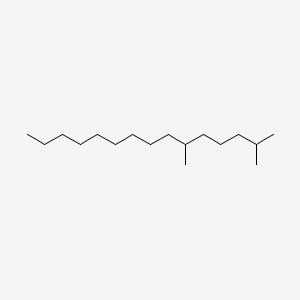
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
